molecular formula C20H25NO4 B13422167 Benactyzine N-Oxide

Benactyzine N-Oxide

Cat. No.: B13422167
M. Wt: 343.4 g/mol
InChI Key: JGFWXKYTIXANAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benactyzine N-Oxide is a derivative of Benactyzine, an anticholinergic drug known for its greater antimuscarinic action compared to atropine . Benactyzine has been used in the treatment of clinical depression and anxiety disorders, although it was pulled from the U.S. market due to serious side effects . This compound, like its parent compound, exhibits significant pharmacological properties, making it a subject of interest in scientific research.

Chemical Reactions Analysis

Benactyzine N-Oxide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium percarbonate, and various bases. The major products formed depend on the specific reaction conditions but can include alkenes and substituted amines.

Scientific Research Applications

Benactyzine N-Oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benactyzine N-Oxide involves its interaction with muscarinic receptors. As an antimuscarinic agent, it blocks the action of acetylcholine at these receptors, leading to a decrease in parasympathetic nervous system activity . This results in effects such as reduced muscle spasms and decreased secretion of bodily fluids.

Comparison with Similar Compounds

Benactyzine N-Oxide is similar to other antimuscarinic compounds such as aprophen, azaprophen, biperiden, procyclidine, and trihexyphenidyl . These compounds also exhibit antimuscarinic properties and are used in various therapeutic applications. this compound is unique in its specific chemical structure and the particular pharmacological profile it exhibits.

Similar compounds include:

  • Aprophen
  • Azaprophen
  • Biperiden
  • Procyclidine
  • Trihexyphenidyl

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Biological Activity

Benactyzine N-Oxide is a compound that exhibits significant biological activity, particularly in the context of its anticholinergic and anti-NMDA receptor properties. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

Benactyzine is primarily known for its role as an anticholinergic agent, which means it inhibits the action of acetylcholine in the nervous system. This property is crucial in treating conditions related to excessive cholinergic activity, such as organophosphate poisoning. The N-oxide form enhances its pharmacological profile, potentially improving efficacy and safety.

  • Anticholinergic Activity : Benactyzine blocks muscarinic receptors, which reduces the effects of acetylcholine. This mechanism is particularly beneficial in counteracting symptoms caused by organophosphate poisoning, where acetylcholine accumulates due to inhibited acetylcholinesterase activity .
  • Anti-NMDA Activity : The compound also acts as an antagonist at NMDA receptors. This dual action may provide neuroprotection by mitigating excitotoxicity associated with glutamate, which can lead to neuronal damage following organophosphate exposure .

Therapeutic Applications

This compound has been explored for several therapeutic applications:

  • Organophosphate Poisoning : It is used in combination with atropine and oximes to manage acute poisoning cases effectively. Studies have shown that this combination can lead to significant recovery in non-human primates subjected to lethal doses of nerve agents .
  • Neurological Disorders : Due to its NMDA antagonistic properties, benactyzine may have potential applications in treating neurological disorders characterized by excitotoxicity, such as Alzheimer's disease and epilepsy .

Case Studies and Experimental Data

  • Animal Studies : In a study involving animal models, benactyzine was shown to improve survival rates and reduce neurological deficits when administered after exposure to organophosphates. The combination therapy (benactyzine with atropine) demonstrated enhanced efficacy compared to atropine alone .
  • In Vitro Studies : Research indicated that this compound exhibits selective antibacterial activity against certain strains of bacteria, including Cutibacterium acnes, which is implicated in acne vulgaris. The compound's mechanism includes modulation of nitric oxide release, contributing to its anti-inflammatory effects .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other compounds with similar mechanisms:

CompoundAnticholinergic ActivityNMDA Receptor AntagonismAntimicrobial ActivityAnti-inflammatory Effects
This compoundHighModerateYesYes
AtropineHighNoneNoNo
Gabactyzine (Prodrug)ModerateHighYesYes

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for producing high-purity Benactyzine N-Oxide, and how can its identity be confirmed experimentally?

  • This compound (CAS 42771-70-0) is typically synthesized via oxidation of the parent compound, benactyzine, using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid. Post-synthesis, identity confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation), mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Reference standards should be cross-referenced with databases like NIST Chemistry WebBook for spectral validation .

Q. What pharmacological assays are appropriate for preliminary evaluation of this compound's activity compared to benactyzine?

  • Comparative studies should employ receptor-binding assays (e.g., muscarinic acetylcholine receptor antagonism) and enzyme inhibition assays (e.g., butyrylcholinesterase activity, Ki determination). Dose-response curves and IC50 values can quantify potency differences. For instance, benactyzine hydrochloride exhibits a Ki of 0.010 mM for butyrylcholinesterase inhibition; analogous assays for the N-Oxide derivative would clarify metabolic or functional modifications .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Detailed experimental protocols (e.g., solvent systems, reaction temperatures, purification steps) must be documented. Analytical validation should follow ICH guidelines, including ≥95% purity via HPLC, and structural confirmation via tandem MS/MS and ¹H/¹³C NMR. Cross-laboratory validation and adherence to reference standards (e.g., LGC Standards) are critical .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported efficacy or toxicity profiles of this compound across studies?

  • Discrepancies may arise from variations in experimental models (e.g., cell lines vs. animal studies) or impurities. Mitigation strategies include:

  • Controlled replication : Standardize assays (e.g., OECD guidelines for toxicity testing).
  • Meta-analysis : Pool data from independent studies using statistical tools to identify confounding variables (e.g., dose, exposure duration).
  • Impurity profiling : Use LC-MS/MS to detect trace contaminants that may influence results .

Q. How can structure-activity relationship (SAR) fingerprinting clarify the mutagenic potential of this compound?

  • Aromatic N-oxides are structural alerts for DNA reactivity. SAR fingerprinting involves substructure searches (e.g., quindioxin-like motifs) and in silico tools (e.g., Leadscope’s expert-rule models) to predict mutagenicity. Experimental validation via Ames tests (with/without metabolic activation) is essential. Evidence from proprietary datasets suggests subclass-specific risks, necessitating compound-specific assessment .

Q. What advanced analytical techniques enable quantification of this compound in complex biological matrices?

  • Online solid-phase extraction (SPE) coupled with UHPLC-MS/MS provides sensitivity (LLOQ: 10 µg/kg) and minimizes manual clean-up. Key parameters:

  • Column : C18 with 1.7 µm particles for high resolution.
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Validation : Calibration curves (r² > 0.99), precision (CV < 15%), and matrix effect evaluation (e.g., tea or plasma) .

Q. How do metabolic pathways of this compound influence its pharmacokinetic and safety profiles?

  • In vitro models (e.g., liver microsomes) can identify phase I/II metabolites via LC-HRMS. Comparative studies with benactyzine may reveal N-Oxide-specific pathways (e.g., cytochrome P450-mediated oxidation). In vivo pharmacokinetics (e.g., half-life, bioavailability) require rodent studies with serial blood sampling and tissue distribution analysis .

Q. What experimental designs optimize the detection of synergistic or antagonistic effects when this compound is combined with other anticholinergics?

  • Use factorial design experiments to test combinations (e.g., this compound + atropine). Endpoints:

  • Efficacy : Seizure suppression in nerve agent-poisoned models (e.g., soman-exposed rats).
  • Safety : Monitor over-atropinization (e.g., tachycardia, hyperthermia) via telemetry.
  • Statistical analysis : Isobolograms or Chou-Talalay methods quantify synergy/antagonism .

Q. Methodological Best Practices

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text and tables. Include raw data in supplementary materials with hyperlinked references .
  • Ethical Compliance : Disclose funding sources and conflicts of interest in acknowledgments. Cite primary literature, not reviews, for reproducibility .
  • Critical Appraisal : Use RADAR framework (Rationale, Authority, Date, Appearance, Relevance) to evaluate sources, prioritizing peer-reviewed studies over non-specialist websites .

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

N,N-diethyl-2-(2-hydroxy-2,2-diphenylacetyl)oxyethanamine oxide

InChI

InChI=1S/C20H25NO4/c1-3-21(24,4-2)15-16-25-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3

InChI Key

JGFWXKYTIXANAJ-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.